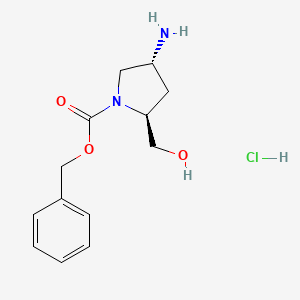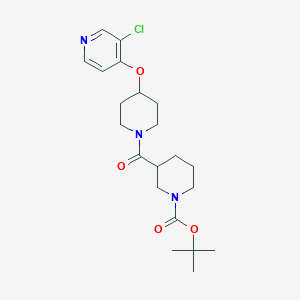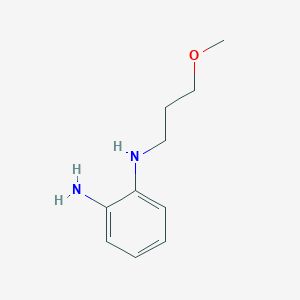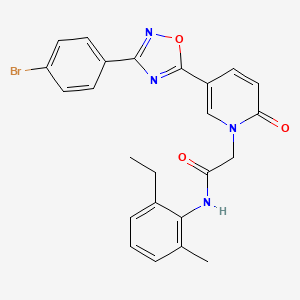
2-(2,4-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2,4-dichlorobenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a derivative of the pyridazinone class, which is known for its pharmacological activities. Pyridazinone derivatives have been reported to exhibit platelet aggregation inhibiting action and hypotensive effects, as seen in the study of 6-aryl-4,5-dihydro-3(2H)-pyridazinones . These compounds have shown significant pharmacological effects, with some derivatives being substantially more potent than acetylsalicylic acid in inhibiting platelet aggregation and more effective than dihydralazine in lowering blood pressure .
Synthesis Analysis
The synthesis of pyridazinone derivatives involves various chemical reactions, including the interaction with Vilsmeier reagent as reported for 6-chloro-4- and 5-hydrazino-2-phenyl-3(2H)-pyridazinones . The reaction with dimethylformamide/phosphorus oxychloride leads to the formation of pyrazolo[3,4-d]pyridazinones and acyclic derivatives . The mechanism of these reactions has been proposed, indicating the versatility and reactivity of the pyridazinone ring system .
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives has been characterized by X-ray diffraction techniques. For instance, the crystal structure of a related compound, ethyl 2-[5-(3-chlorobenzyl)-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl]acetate, shows that the phenyl and pyridazine rings are inclined at a significant dihedral angle, while the chlorophenyl ring is nearly orthogonal to the pyridazine ring . This suggests that the substitution pattern on the pyridazinone core can significantly influence the overall molecular conformation .
Chemical Reactions Analysis
The reactivity of pyridazinone derivatives can lead to the formation of various compounds with different chemical properties. For example, the reaction with Vilsmeier reagent not only produces pyrazolo[3,4-d]pyridazinones but also acyclic derivatives, demonstrating the chemical versatility of the pyridazinone scaffold . The formation of inclusion compounds and the ability to form hydrogen bonds, as observed in the crystal structure analyses, are indicative of the potential for diverse chemical interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The presence of hydrogen bonding, weak C—H⋯π, and π–π stacking interactions in the crystal structures contribute to the stability of these compounds . Gas chromatographic techniques have been employed to determine the content of pyrazon, a related pyridazinone derivative, in technical products, highlighting the importance of analytical methods in evaluating the purity and composition of these compounds .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O/c23-18-10-9-17(19(24)13-18)15-27-21(28)14-20(26-11-5-2-6-12-26)22(25-27)16-7-3-1-4-8-16/h1,3-4,7-10,13-14H,2,5-6,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRHVTUEHCGVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)N(N=C2C3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3019470.png)

![5-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3019472.png)
![N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B3019475.png)

![8-(4-Ethoxy-3-methoxyphenyl)-13-ethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B3019477.png)


![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019482.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B3019484.png)

![Rac-[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride](/img/structure/B3019486.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B3019487.png)
